

Chirality and optical rotation of tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(-)-Tetrahydrofurfurylamine*

Cat. No.: B141050

[Get Quote](#)

An In-depth Technical Guide on the Chirality and Optical Rotation of Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical properties of tetrahydrofurfurylamine, focusing on its chirality and the resulting optical rotation of its enantiomers.

Introduction to Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image.^{[1][2]} Much like a pair of human hands, these mirror-image molecules, known as enantiomers, are identical in their atomic connectivity but differ in the three-dimensional arrangement of their atoms.^{[1][2]} A key physical property that distinguishes enantiomers is their optical activity: the ability to rotate the plane of plane-polarized light.^{[2][3]}

When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.^{[3][4]} Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions.^{[4][5]}

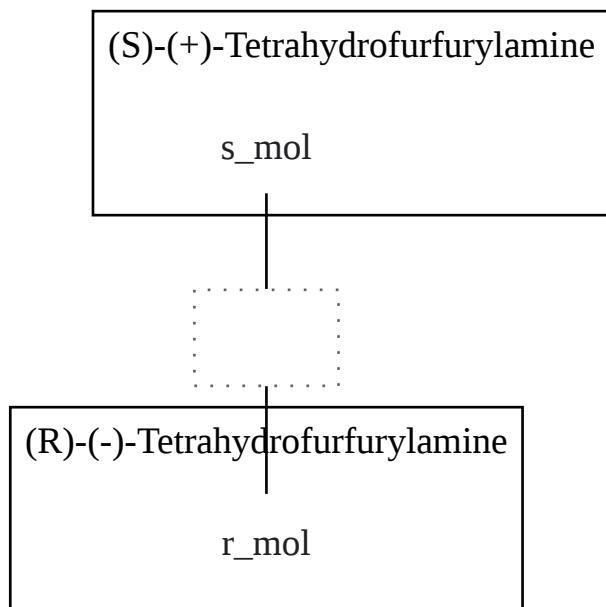
- Dextrorotatory: The enantiomer that rotates the plane of light clockwise is designated as (+) or (d).

- Levorotatory: The enantiomer that rotates the plane of light counterclockwise is designated as (-) or (l).[3]

A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no net optical activity because the rotations of the individual enantiomers cancel each other out.[4] The R/S notation, determined by the Cahn-Ingold-Prelog priority rules, describes the absolute configuration of a stereocenter, but it does not directly correlate with the direction of optical rotation.[3][6]

The Enantiomers of Tetrahydrofurfurylamine

Tetrahydrofurfurylamine possesses a single stereocenter at the C2 position of the tetrahydrofuran ring, where the aminomethyl group is attached. This gives rise to two enantiomers: (R)-tetrahydrofurfurylamine and (S)-tetrahydrofurfurylamine.



[Click to download full resolution via product page](#)

Figure 1: Enantiomers of Tetrahydrofurfurylamine.

Optical Rotation Data

The specific rotation ($[\alpha]$) is a standardized measure of a compound's optical activity. It is defined as the observed angle of rotation (α) for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length tube.[5][7] The specific rotation is typically measured at a specific

temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm), denoted as $[\alpha]_{D20}$.

The table below summarizes the reported specific rotation values for the enantiomers of tetrahydrofurfurylamine.

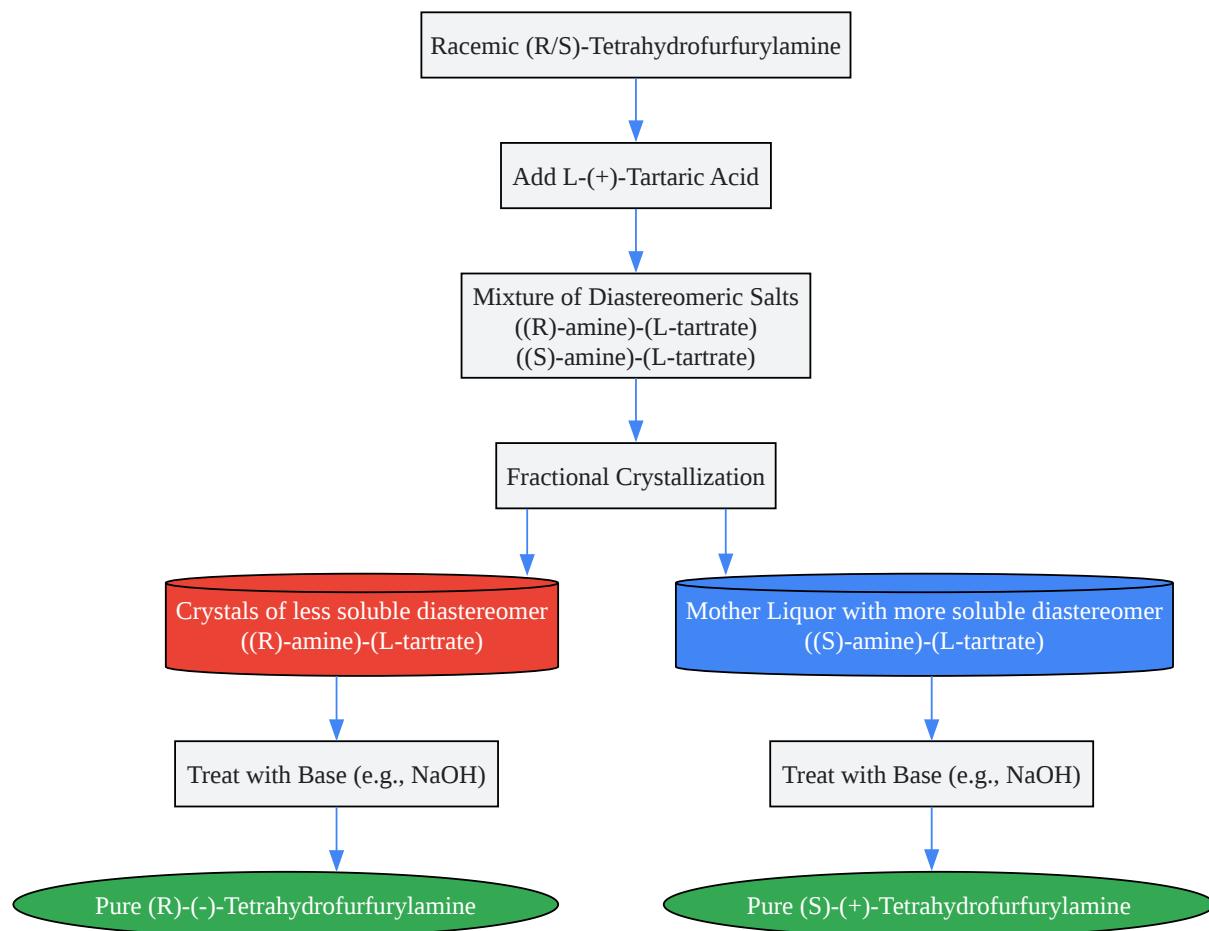
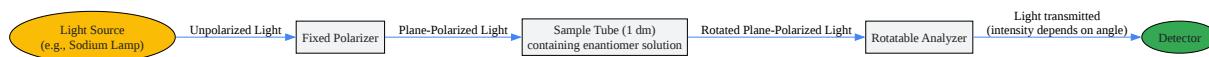
Enantiomer	Specific Rotation ($[\alpha]_{D20}$)	Conditions	Reference(s)
(S)-(+)- Tetrahydrofurfurylamine e	+12°	c = 2 in chloroform	[8][9]
(S)-(+)- Tetrahydrofurfurylamine e	+13.5°	c = 4 in methanol	[9]
(R)-(-)- Tetrahydrofurfurylamine e	-12° (inferred)	c = 2 in chloroform	[4][5]

Note: The value for **(R)-(-)-tetrahydrofurfurylamine** is inferred based on the principle that enantiomers have equal and opposite optical rotations.[4][5]

Experimental Protocols

Measurement of Optical Rotation

The determination of a compound's specific rotation is performed using a polarimeter.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Optical rotation - Wikipedia [en.wikipedia.org]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. (S)-(+)-テトラヒドロフルフリルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (S)-(+)-Tetrahydrofurfurylamine | 7175-81-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Chirality and optical rotation of tetrahydrofurfurylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141050#chirality-and-optical-rotation-of-tetrahydrofurfurylamine\]](https://www.benchchem.com/product/b141050#chirality-and-optical-rotation-of-tetrahydrofurfurylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com